1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
Description
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone is a pyrazole derivative characterized by a bromine atom at the 4-position of the pyrazole ring, an ethyl group at the 1-position, and an acetyl group at the 5-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity.
Properties
IUPAC Name |
1-(4-bromo-2-ethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPXHRTNNKRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with ethanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield a pyrazole derivative with an amine substituent .
Scientific Research Applications
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and ethanone groups . These interactions can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in studying the molecular basis of various biological processes .
Comparison with Similar Compounds
Structural Variations
- Substituent Diversity: Bromine vs. Heterocyclic Additions: Compounds like incorporate quinoline rings, which may improve π-π stacking interactions in biological targets.
- Backbone Modifications :
- Dihydropyrazole vs. Pyrazole: Dihydropyrazole derivatives (e.g., ) exhibit reduced aromaticity, altering electronic properties and reactivity compared to fully aromatic pyrazoles.
Biological Activity
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone, with the Chemical Abstracts Service (CAS) number 925146-41-4, is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its potential applications in medicinal chemistry and agriculture, along with relevant data tables and case studies.
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol
Structure: The compound features a pyrazole ring substituted with a bromine atom and an ethyl group, along with a carbonyl group (ethanone).
The biological activity of brominated pyrazoles, including this compound, is attributed to their ability to interact with various cellular components. These compounds often participate in radical reactions that can influence cellular processes. While specific pathways affected by this compound remain uncharacterized, brominated compounds are known to exhibit:
- Antimicrobial Activity: Effective against various bacterial and fungal strains.
- Anti-inflammatory Properties: Potential inhibition of cyclooxygenase enzymes (COX).
- Anticancer Effects: Induction of apoptosis in certain cancer cell lines.
Biological Activity Overview
The following table summarizes the reported biological activities associated with pyrazole derivatives, including this compound:
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives, providing insights into their mechanisms and applications:
- Antimicrobial Studies:
- Anti-inflammatory Research:
- Cancer Cell Studies:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via substitution reactions on a pyrazole core. For example, bromination at the 4-position of a pre-functionalized pyrazole using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in solvents such as DCM or THF. Ethylation at the N1-position may involve alkylation with ethyl iodide in the presence of a base like K₂CO₃ . Optimization includes adjusting stoichiometry, reaction time, and solvent polarity to minimize side products (e.g., over-alkylation).
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl group at N1, bromine at C4, and ketone at C5). The deshielding of the pyrazole C5 proton due to the electron-withdrawing ketone is a key marker .
- X-ray crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., bromophenyl groups), as seen in analogous pyrazoline derivatives (e.g., dihedral angles of 6.69–74.88° in related structures) .
Q. What are the key physicochemical properties of this compound relevant to its reactivity?
- Methodology : Assess solubility (e.g., in polar aprotic solvents like DMSO), stability under acidic/basic conditions, and electrophilicity of the ketone group. The bromine atom enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling), while the ethyl group sterically hinders certain reactions .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Compare reactivity in Buchwald-Hartwig or Suzuki-Miyaura couplings. The bromine at C4 acts as a leaving group, but the adjacent ketone may deactivate the ring via electron withdrawal. Steric hindrance from the ethyl group at N1 can slow transmetallation steps. Control experiments with substituent variations (e.g., replacing Br with Cl) can isolate electronic vs. steric contributions .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Dose-response profiling : Test across multiple concentrations to identify threshold effects.
- Structural analogs : Synthesize derivatives (e.g., replacing Br with methoxy groups) to explore structure-activity relationships (SAR). For example, pyrazolines with electron-donating groups show enhanced antimicrobial activity in some studies .
- Assay standardization : Use consistent cell lines or microbial strains to reduce variability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Perform molecular docking using software like AutoDock Vina. Parameterize the compound’s electrostatic potential (derived from DFT calculations) to simulate binding to targets (e.g., bacterial dihydrofolate reductase). Validate predictions with in vitro enzyme inhibition assays .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
- Methodology : Monitor for by-products (e.g., dehalogenation or ketone reduction) using HPLC-MS. Implement column chromatography or recrystallization (e.g., using ethanol/water mixtures) for purification. Process optimization might involve flow chemistry to enhance heat/mass transfer .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s stability under varying environmental conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Heat samples to 40–60°C and monitor degradation via TLC or HPLC.
- Photostability : Expose to UV light (e.g., 254 nm) and track changes in UV-Vis spectra.
- Hydrolytic stability : Test in buffers at pH 3, 7, and 10. The ketone group may undergo hydrolysis under strongly acidic/basic conditions .
Q. What spectroscopic techniques are most effective in tracking reaction progress during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
